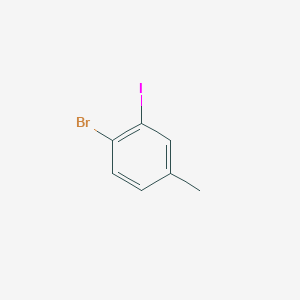

1-Bromo-2-iodo-4-methylbenzene

説明

1-Bromo-2-iodo-4-methylbenzene (CAS 260558-15-4) is an aromatic halogenated compound with the molecular formula C₇H₆BrI. Its structure features a methyl group (-CH₃) at the 1-position, a bromine atom (-Br) at the 4-position, and an iodine atom (-I) at the 2-position of the benzene ring . This compound is typically a colorless to pale yellow solid or liquid at room temperature, depending on its phase. The presence of both bromine and iodine substituents makes it highly reactive in cross-coupling and nucleophilic substitution reactions, particularly in palladium-catalyzed processes . It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and advanced materials due to its ability to undergo sequential functionalization at the halogenated positions .

特性

IUPAC Name |

1-bromo-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOUOTRVXNQGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584746 | |

| Record name | 1-Bromo-2-iodo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858841-53-9 | |

| Record name | 1-Bromo-2-iodo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination and Iodination of Toluene

This method involves the sequential bromination of toluene followed by iodination to yield 1-bromo-2-iodo-4-methylbenzene.

-

- Toluene is treated with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) at room temperature.

- The reaction selectively introduces bromine at the para position relative to the methyl group due to steric effects.

-

- The resulting 1-bromo-4-methylbenzene is then subjected to iodination using iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂).

- This step typically takes place under acidic conditions to facilitate the electrophilic substitution.

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Bromination | Br₂, FeBr₃, room temperature | 60–75% |

| Iodination | I₂, HNO₃ or H₂O₂, acidic conditions | 40–55% |

Direct Halogenation of 4-Methylphenol

An alternative approach involves the direct halogenation of 4-methylphenol, which can also yield this compound.

-

- 4-Methylphenol is treated with bromine in a solvent such as dichloromethane (DCM) at low temperatures (0–5°C) to minimize side reactions.

-

- The brominated product is then reacted with iodine in the presence of a base like sodium hydroxide (NaOH) to promote substitution.

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Bromination | Br₂, DCM, low temperature | 70–80% |

| Iodination | I₂, NaOH | 50–60% |

The mechanisms involved in these reactions are primarily electrophilic aromatic substitutions where the bromine and iodine act as electrophiles.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution:

- The aromatic ring donates electrons to the electrophile (bromine or iodine), forming a sigma complex.

- The subsequent loss of a proton restores aromaticity.

Selectivity Factors

The selectivity for bromination and iodination can be influenced by:

Steric Hindrance: The presence of the methyl group directs electrophiles preferentially to the ortho and para positions.

Electronic Effects: Electron-donating groups like methyl enhance nucleophilicity of the aromatic ring, facilitating substitution.

The synthesized compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insights into the structure by identifying chemical shifts associated with hydrogen atoms in different environments.

Mass Spectrometry (MS)

Mass spectrometry helps confirm molecular weight and identify fragmentation patterns that correspond to specific substituents.

Infrared Spectroscopy (IR)

IR spectroscopy can be used to identify functional groups based on characteristic absorption bands.

The preparation of this compound can be efficiently achieved through various methods involving bromination followed by iodination. Each method's choice depends on desired yields, available reagents, and specific experimental conditions. Understanding these synthetic routes is crucial for applications in organic synthesis and material science.

Future studies could focus on optimizing reaction conditions for higher yields and exploring alternative synthetic routes that may reduce environmental impact or enhance efficiency in industrial settings.

化学反応の分析

Types of Reactions: 1-Bromo-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Substitution: Products depend on the nucleophile used, such as phenols, amines, or ethers.

Coupling: Biaryl compounds are the major products.

Oxidation: Carboxylic acids or ketones are formed.

科学的研究の応用

Synthetic Organic Chemistry

1-Bromo-2-iodo-4-methylbenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique reactivity allows for various transformations, facilitating the construction of intricate molecular architectures.

Key Reactions and Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Utilized in Suzuki or Stille reactions to form biaryl compounds, essential in drug discovery. |

| Nucleophilic Substitution | Acts as a substrate for nucleophilic attack, leading to various substituted products. |

Pharmaceutical Development

In the pharmaceutical industry, this compound is employed to develop new drugs. It is particularly valuable for creating compounds with potential biological activity.

Case Study: Development of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For instance, modifications on the aromatic ring led to enhanced activity against specific cancer types, highlighting its role in drug design.

Material Science

This compound is also integrated into polymer systems to improve their properties. The incorporation of halogenated compounds like this compound can enhance thermal stability and chemical resistance.

Applications in Polymer Chemistry

| Material Type | Enhancement Achieved |

|---|---|

| Thermoplastics | Increased thermal stability and flame retardancy due to bromine content. |

| Coatings | Improved chemical resistance and durability in harsh environments. |

Agrochemical Formulations

This compound plays a role in the synthesis of agrochemicals, particularly in developing more effective pesticides and herbicides.

Impact on Crop Yield

Research indicates that formulations containing this compound can lead to improved efficacy of pest control agents, thus enhancing crop yields significantly.

Research in Halogen Chemistry

The compound is significant for studies related to halogenated compounds, providing insights into their reactivity and applications in various chemical processes.

Insights Gained

Studies have revealed how the presence of bromine and iodine affects reaction mechanisms, aiding in the understanding of halogen chemistry's broader implications.

作用機序

The mechanism of action of 1-Bromo-2-iodo-4-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as benzenonium ions or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily dictated by the nature of the substituents and the type of reaction being carried out.

類似化合物との比較

Electron-Withdrawing vs. Electron-Donating Groups

- 1-Bromo-2-iodo-4-(trifluoromethyl)benzene (C₇H₄BrIF₃):

The -CF₃ group is strongly electron-withdrawing, accelerating oxidative addition in palladium-catalyzed reactions. In competition experiments, this compound reacts 13 times faster than the methyl analogue, achieving 54% yield compared to <4% for this compound under identical conditions . - 4-Bromo-2-iodo-1-methoxybenzene (C₇H₆BrIO):

The methoxy (-OCH₃) group is electron-donating, which slows oxidative addition but directs reactivity to specific positions (e.g., ortho-metalation). Its molecular weight (312.93 g/mol) is higher due to the oxygen atom .

Steric Effects

Electrophilic Substitution

- 4-Bromo-2-iodo-1-nitrobenzene (C₆H₃BrINO₂): The nitro (-NO₂) group deactivates the benzene ring, making it less reactive in nucleophilic substitutions but suitable for electrophilic aromatic substitution. Its molecular weight (327.90 g/mol) reflects the nitro group’s contribution .

Key Physical and Chemical Properties

Research Findings

- Catalytic Preference : Palladium catalysts favor oxidative addition with electron-withdrawing substituents. For example, 1-bromo-2-iodo-4-(trifluoromethyl)benzene reacts faster than its methyl counterpart, leaving the latter unreacted in competition experiments .

- Sequential Functionalization : this compound can undergo dual cross-coupling with benzyl chloride and ethyl 4-bromobenzoate in a single reaction, achieving 91% yield via a dual-catalytic system .

- Solubility Trends : Methoxy-substituted derivatives exhibit higher solubility in polar solvents compared to methyl analogues due to the oxygen atom’s polarity .

生物活性

1-Bromo-2-iodo-4-methylbenzene, also known as 3-bromo-4-iodotoluene, is an organic compound with the molecular formula C₇H₆BrI. Its unique structure, characterized by a benzene ring substituted with bromine and iodine atoms along with a methyl group, contributes to its notable biological activities. This article delves into the biological activity of this compound, focusing on its interactions with enzymes, potential applications in drug metabolism, and relevant toxicological data.

- Molecular Weight : 296.93 g/mol

- Solubility : Low solubility in water; lipophilic nature allows permeability through biological membranes.

- Structure :

Biological Activity

This compound exhibits significant biological activity primarily through its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs.

Enzyme Inhibition

The compound's ability to inhibit CYP1A2 and CYP2C9 suggests that it may affect the metabolism of various pharmaceuticals. Here are key findings regarding its inhibitory effects:

| Enzyme | Inhibition Type | Potential Implications |

|---|---|---|

| CYP1A2 | Inhibitor | Drug-drug interactions |

| CYP2C9 | Inhibitor | Altered drug metabolism |

These interactions highlight the importance of understanding the compound's pharmacological profiles in therapeutic contexts.

Toxicological Profile

Toxicological studies indicate that this compound is toxic if ingested and may pose long-term risks to aquatic life. The compound's lipophilicity contributes to its bioaccumulation potential in ecological systems.

Toxicity Data

| Endpoint | Value |

|---|---|

| Acute Toxicity | Toxic if swallowed |

| Environmental Impact | Harmful to aquatic life |

Relevant Research Findings

- Enzyme Interactions : Research has shown that halogenated compounds can significantly alter enzyme activity, which is crucial for understanding their role in drug development and environmental toxicity.

- Pharmacokinetics : Studies on similar compounds suggest that lipophilic characteristics enhance membrane permeability, impacting absorption and distribution in biological systems.

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-2-iodo-4-methylbenzene with high regioselectivity?

The synthesis typically involves halogenation or halogen exchange reactions on a pre-functionalized aromatic ring. For example:

- Directed halogenation : Use a methyl group as a directing agent to introduce bromine and iodine sequentially. The methyl group at the 4-position directs electrophilic substitution to the ortho/para positions.

- Ullmann coupling : For introducing iodine, copper-mediated coupling of aryl halides with iodide sources (e.g., KI) can be employed .

- Cross-coupling intermediates : Start with 4-methylbenzene derivatives and employ selective halogenation protocols to install bromine and iodine at positions 1 and 2, respectively.

Key considerations : Monitor reaction temperatures and stoichiometry to avoid over-halogenation. Purity can be verified via GC or HPLC (≥95% purity thresholds are standard) .

Q. What purification techniques are recommended for isolating this compound?

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient to separate halogenated byproducts.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences between the target compound and impurities.

- Distillation : If the compound is thermally stable, fractional distillation under reduced pressure (e.g., bp ~200–250°C) can be effective .

Validation : Confirm purity via GC-MS or NMR (e.g., distinct aromatic proton signals at δ 6.8–7.5 ppm) .

Q. How should researchers characterize this compound spectroscopically?

- NMR :

- ¹H NMR : Look for deshielded aromatic protons near the electron-withdrawing halogens.

- ¹³C NMR : Identify carbons adjacent to Br/I (δ ~120–140 ppm).

- Mass spectrometry : Confirm molecular ion peaks at m/z 296 (M⁺ for C₇H₆BrI) and isotopic patterns characteristic of Br/I .

- IR spectroscopy : Absence of O-H or N-H stretches confirms halogenation completeness.

Reference CRC Handbook of Chemistry and Physics for comparative data on similar bromo/iodo aromatics .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Electronic effects : The iodine atom’s larger size and lower electronegativity (vs. Br) make it more reactive in Sonogashira or Suzuki couplings. The methyl group enhances electron density, potentially accelerating oxidative addition with Pd catalysts.

- Steric effects : The ortho-iodo substituent may hinder coupling at the para-bromo position. Use bulky ligands (e.g., P(t-Bu)₃) to mitigate steric crowding .

Methodological tip : Prioritize iodine for coupling first, as bromine can remain inert under milder conditions.

Q. How can computational modeling predict regioselectivity in further functionalization?

- DFT calculations : Model transition states to evaluate activation barriers for halogen displacement. The C-I bond (weaker than C-Br) is more prone to cleavage.

- Molecular docking : If targeting biological applications (e.g., enzyme inhibitors), simulate interactions between the halogenated aromatic system and protein active sites .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data?

- Cross-validation : Compare NMR/GC data with literature values for structurally similar compounds (e.g., 1-bromo-4-ethylbenzene ).

- Side reaction analysis : Use LC-MS to identify byproducts (e.g., dihalogenated species or dehalogenation products).

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) meticulously, as trace water or oxygen can alter halogen reactivity .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Storage : Keep in amber glass under inert gas (Ar/N₂) to prevent photodegradation or moisture absorption.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous washdowns due to environmental toxicity (H400/H401 hazards) .

Q. How can low yields in iodination steps be troubleshooted?

- Competing reactions : Iodine may undergo disproportionation in polar solvents. Switch to non-polar solvents (e.g., CCl₄) or use iodine monochloride (ICl) as a milder iodinating agent.

- Catalyst optimization : Increase CuI loading in Ullmann-type reactions or employ microwave-assisted synthesis to enhance kinetics .

Q. What advanced applications exist for this compound in materials science?

- Polymer precursors : Serve as a monomer for conductive polymers via Heck coupling.

- Ligand design : Functionalize with phosphine groups to create ligands for transition-metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。